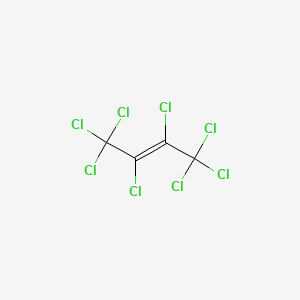
Perchlorobutene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a colorless liquid that is primarily used in various chemical reactions and industrial applications due to its unique chemical properties.
Preparation Methods
Perchlorobutene can be synthesized through several methods. One common synthetic route involves the chlorination of butene under controlled conditions. The reaction typically requires the presence of a catalyst and is carried out at elevated temperatures to ensure complete chlorination . Industrial production methods often involve the use of large-scale reactors and continuous flow systems to maximize yield and efficiency .
Chemical Reactions Analysis
Perchlorobutene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form chlorinated aldehydes and acids.
Reduction: Reduction reactions can convert this compound into less chlorinated derivatives.
Substitution: It can undergo substitution reactions where chlorine atoms are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Perchlorobutene has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other chlorinated compounds.
Biology: Research studies have explored its potential effects on biological systems, particularly its interactions with enzymes and proteins.
Medicine: While not commonly used in medicine, its derivatives are studied for potential therapeutic applications.
Industry: It is used in the production of specialty chemicals, solvents, and as an intermediate in the synthesis of various industrial products
Mechanism of Action
The mechanism of action of perchlorobutene involves its interaction with molecular targets through its highly reactive chlorine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The pathways involved in its action are primarily related to its ability to undergo substitution and addition reactions .
Comparison with Similar Compounds
Perchlorobutene is unique due to its high chlorine content and reactivity. Similar compounds include:
Tetrachloroethylene (C2Cl4): Used as a solvent and in dry cleaning.
Hexachlorobutadiene (C4Cl6): Used in the manufacture of rubber and as a solvent.
Trichloroethylene (C2HCl3): Used as an industrial solvent and in the production of hydrofluorocarbon refrigerants
Compared to these compounds, this compound’s higher chlorine content makes it more reactive and suitable for specific industrial applications.
Properties
CAS No. |
2482-68-0 |
|---|---|
Molecular Formula |
C4Cl8 |
Molecular Weight |
331.7 g/mol |
IUPAC Name |
(E)-1,1,1,2,3,4,4,4-octachlorobut-2-ene |
InChI |
InChI=1S/C4Cl8/c5-1(3(7,8)9)2(6)4(10,11)12/b2-1+ |
InChI Key |
CFUDRMNRQVKIHT-OWOJBTEDSA-N |
Isomeric SMILES |
C(=C(/C(Cl)(Cl)Cl)\Cl)(\C(Cl)(Cl)Cl)/Cl |
Canonical SMILES |
C(=C(C(Cl)(Cl)Cl)Cl)(C(Cl)(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B14140445.png)

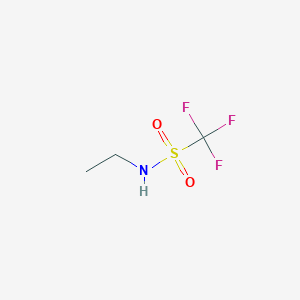
![2-[(Benzenesulfonyl)methyl]-1-nitro-4-(trifluoromethyl)benzene](/img/structure/B14140468.png)
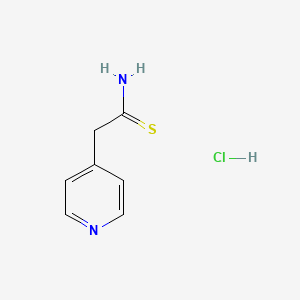
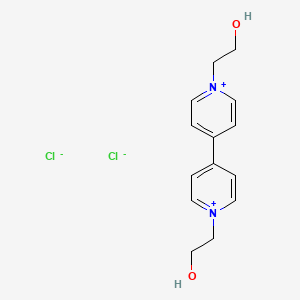
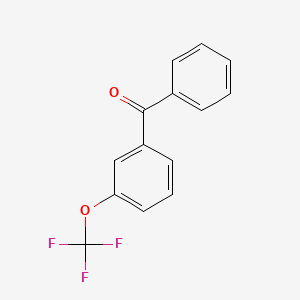


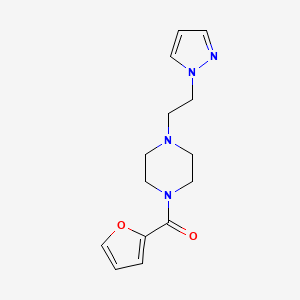
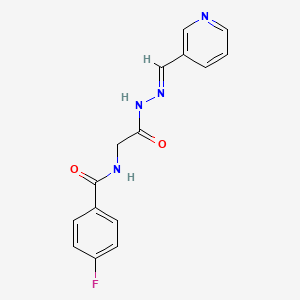
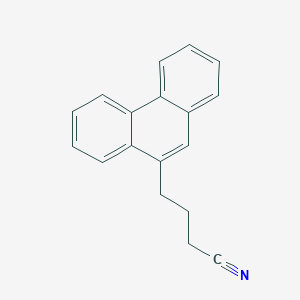
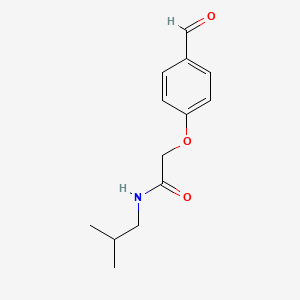
![4-amino-3-[(4-methyl-2-quinolinyl)oxymethyl]-1H-1,2,4-triazole-5-thione](/img/structure/B14140532.png)
